molecular formula C19H21N5O2 B6453530 3-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2549047-88-1

3-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B6453530
CAS No.: 2549047-88-1
M. Wt: 351.4 g/mol
InChI Key: JICHKVFVUWDADZ-UHFFFAOYSA-N
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Description

3-{[1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a 3,4-dihydroquinazolin-4-one core. The quinazolinone scaffold is fused with a piperidine ring substituted at the 1-position with a 6-methoxypyrimidin-4-yl group via a methyl linker. This structure combines a planar aromatic system (quinazolinone) with a conformationally flexible piperidine moiety, which may enhance binding to biological targets such as kinases or neurotransmitter receptors.

Properties

IUPAC Name

3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-26-18-10-17(20-12-21-18)23-8-6-14(7-9-23)11-24-13-22-16-5-3-2-4-15(16)19(24)25/h2-5,10,12-14H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICHKVFVUWDADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

The target compound’s 3,4-dihydroquinazolin-4-one core distinguishes it from pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., compounds in –6). While both cores are bicyclic systems, quinazolinones feature a benzene ring fused to a pyrimidinone, whereas pyridopyrimidinones incorporate a pyridine ring. For example, pyridopyrimidinones may exhibit stronger π-π stacking due to the pyridine nitrogen, whereas quinazolinones offer a larger hydrophobic surface .

Substituent Analysis

Piperidine Modifications
  • Target Compound : The piperidine is substituted with a 6-methoxypyrimidin-4-yl group. This substituent’s methoxy group may enhance solubility and metabolic stability compared to halogens or alkyl chains.
  • Compound 50e (): Features a 3,4-dichlorobenzyl group on piperidine.
  • Yield after synthesis was 16%, suggesting synthetic challenges .
  • Compound 44g () : Incorporates a pyridin-2-ylpiperazine group, introducing additional basic nitrogen atoms for improved solubility and receptor interaction .

Physicochemical and Pharmacological Properties

While biological data for the target compound are unavailable, structural comparisons provide insights:

  • Metabolic Stability : Methoxy groups are less prone to oxidative metabolism than benzyl or alkyl substituents, as seen in 50e and 54g .
  • Target Engagement: Quinazolinones are associated with kinase inhibition (e.g., EGFR), whereas pyridopyrimidinones (–6) may target different enzymes due to core structure differences .

Tabulated Comparison of Key Analogs

Compound Name / ID Core Structure Piperidine Substituent Key Features Synthetic Yield (%) Reference
Target Compound 3,4-Dihydroquinazolin-4-one 6-Methoxypyrimidin-4-yl Methoxy enhances solubility N/A
50e () Pyridopyrimidinone 3,4-Dichlorobenzyl High lipophilicity, chlorine for stability 43
54g () Pyridopyrimidinone Phenyl Simple aryl, low synthetic yield 16
44g () Pyridopyrimidinone Pyridin-2-ylpiperazine Basic nitrogen for solubility N/A
Chiral Quinazolinone () 3,4-Dihydroquinazolin-4-one 2-Benzylpropanoyl, 4-hydroxy Hydroxy group for H-bonding N/A

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